1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole
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Overview
Description
- N-alkylation of the benzimidazole with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Styryl Group Addition:
- A Wittig reaction or Heck coupling to introduce the 4-methylstyryl group at the 2-position of the benzimidazole ring.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including:
- Use of continuous flow reactors for better control of reaction conditions.
- Catalysts to enhance reaction rates and yields.
- Purification techniques such as crystallization or chromatography to obtain high-purity products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Benzimidazole Core:
- Starting with o-phenylenediamine and an appropriate carboxylic acid derivative.
- Cyclization under acidic conditions to form the benzimidazole ring.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
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Oxidation:
- Using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Potential formation of benzimidazole N-oxides.
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Reduction:
- Employing reducing agents such as lithium aluminum hydride.
- Reduction of the styryl double bond to form the corresponding alkyl derivative.
-
Substitution:
- Nucleophilic substitution reactions at the chloro or fluoro positions.
- Common reagents include sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in DMF.
Major Products:
- Oxidized benzimidazole derivatives.
- Reduced alkyl derivatives.
- Substituted benzimidazole compounds with various nucleophiles.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole has several applications in scientific research:
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Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under different conditions.
-
Biology:
- Investigated for its potential as an antimicrobial or antifungal agent.
- Studied for its interactions with biological macromolecules.
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Medicine:
- Potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
- Preclinical studies to evaluate its efficacy and safety.
-
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the agrochemical industry as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
-
Binding to Enzymes:
- Inhibition of enzyme activity by binding to the active site or allosteric sites.
- Potential targets include kinases, proteases, or polymerases.
-
Interaction with Receptors:
- Modulation of receptor activity by acting as an agonist or antagonist.
- Possible involvement in signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole can be compared with other benzimidazole derivatives:
Similar Compounds:
Uniqueness:
- The presence of both chloro and fluoro substituents on the benzyl group.
- The combination of a styryl group with a benzimidazole core.
- Potentially unique biological activities and chemical reactivity due to this specific substitution pattern.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2/c1-16-9-11-17(12-10-16)13-14-23-26-21-7-2-3-8-22(21)27(23)15-18-19(24)5-4-6-20(18)25/h2-14H,15H2,1H3/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHLQJQDOKGNAK-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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